molecular formula C18H22N6O B14978767 N~6~-cyclopentyl-N~4~-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~6~-cyclopentyl-N~4~-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B14978767
M. Wt: 338.4 g/mol
InChI Key: NKIUQLVNAOTJAE-UHFFFAOYSA-N
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Description

N6-CYCLOPENTYL-N4-(3-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a cyclopentyl group and a methoxyphenyl group, contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-CYCLOPENTYL-N4-(3-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 3-methoxyaniline with cyclopentanone to form an intermediate, which is then reacted with 1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine under acidic or basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N6-CYCLOPENTYL-N4-(3-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N6-CYCLOPENTYL-N4-(3-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting various cellular pathways. For example, it may inhibit kinases involved in cell signaling, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N6-CYCLOPENTYL-N4-(3-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is unique due to its specific combination of cyclopentyl and methoxyphenyl groups, which contribute to its distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C18H22N6O

Molecular Weight

338.4 g/mol

IUPAC Name

6-N-cyclopentyl-4-N-(3-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C18H22N6O/c1-24-17-15(11-19-24)16(20-13-8-5-9-14(10-13)25-2)22-18(23-17)21-12-6-3-4-7-12/h5,8-12H,3-4,6-7H2,1-2H3,(H2,20,21,22,23)

InChI Key

NKIUQLVNAOTJAE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC(=CC=C3)OC)NC4CCCC4

Origin of Product

United States

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